

# 1,5-Dibromo-2,4-difluorobenzene CAS number and supplier

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## Compound of Interest

Compound Name: 1,5-Dibromo-2,4-difluorobenzene

Cat. No.: B1354543

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An In-Depth Technical Guide to **1,5-Dibromo-2,4-difluorobenzene** for Advanced Synthesis

## Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the strategic use of **1,5-Dibromo-2,4-difluorobenzene**. We will delve into its core properties, applications, and provide a field-proven experimental protocol to demonstrate its utility as a versatile building block in modern organic synthesis.

## Core Compound Identification and Properties

**1,5-Dibromo-2,4-difluorobenzene** is a halogenated aromatic compound distinguished by a unique substitution pattern that makes it a highly valuable intermediate.<sup>[1]</sup> Its chemical structure features two bromine atoms and two fluorine atoms, imparting specific reactivity profiles that are sought after in the synthesis of complex molecules.

- CAS Number: 28342-75-8<sup>[2]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>2</sub>Br<sub>2</sub>F<sub>2</sub><sup>[2]</sup>
- Synonyms: 1,3-Dibromo-4,6-difluorobenzene, 2,4-Difluoro-1,5-dibromobenzene

The strategic placement of two different halogens offers chemists orthogonal reactivity. The bromine atoms are excellent handles for metal-catalyzed cross-coupling reactions, while the electron-withdrawing fluorine atoms modulate the electronic properties of the benzene ring,

often enhancing the metabolic stability and binding affinity of derivative molecules in pharmaceutical applications.[3][4]

## Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Weight	271.88 g/mol	[2]
Appearance	White to pale yellow powder or lump	[5]
Melting Point	29.0 to 33.0 °C	[5]
Boiling Point	100 °C at 25 Torr	
Density	2.088 g/cm <sup>3</sup>	
Flash Point	75.588 °C	
Storage	Room temperature, in a dry, cool, well-ventilated place	[6]

## Strategic Applications in Research and Drug Development

The utility of **1,5-Dibromo-2,4-difluorobenzene** stems from its role as a versatile building block for creating more complex molecular architectures.

- **Pharmaceutical Synthesis:** This is a primary application area. The difluorobenzene motif is a common feature in many active pharmaceutical ingredients (APIs). Fluorine substitution is known to improve key drug properties such as metabolic stability, bioavailability, and binding affinity to target proteins.[3][4] The bromine atoms serve as convenient points for introducing further complexity via reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, which are fundamental for constructing the carbon-carbon and carbon-heteroatom bonds that form the backbone of many drugs.[7]

- **Agrochemical Industry:** Similar to pharmaceuticals, the introduction of fluorine atoms can enhance the efficacy and stability of herbicides and pesticides.<sup>[1][8]</sup> This compound serves as a precursor for developing next-generation crop protection agents.
- **Material Science:** It is used in the synthesis of advanced materials, including specialty polymers and coatings that require high thermal stability and chemical resistance.<sup>[1][8]</sup> The unique electronic properties imparted by the halogen substituents also make it a candidate for developing organic electronic materials.

## Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides an authoritative, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction using **1,5-Dibromo-2,4-difluorobenzene**. This reaction is a cornerstone of modern organic synthesis for its reliability and tolerance of a wide range of functional groups.

**Objective:** To synthesize 1-Bromo-2,4-difluoro-5-(aryl)benzene through a selective mono-coupling reaction.

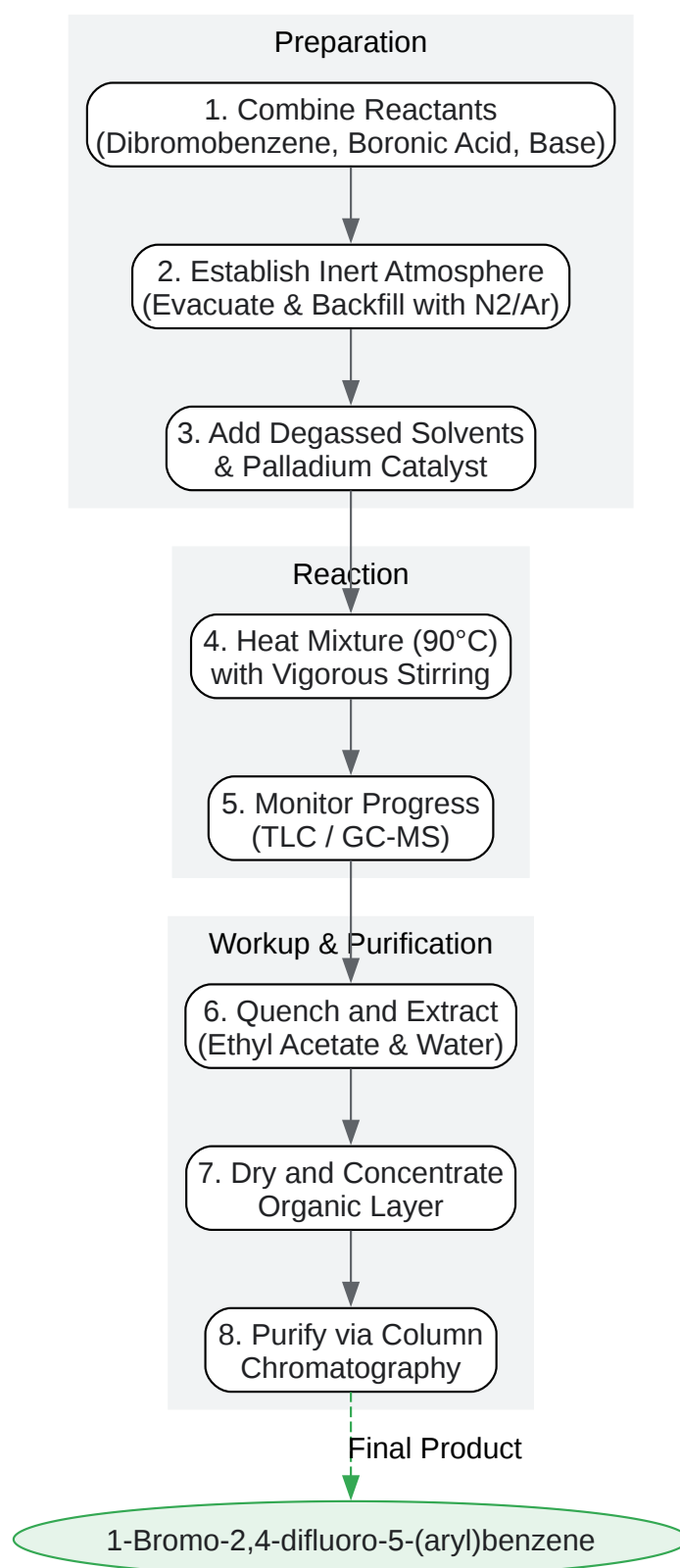
### Causality Behind Experimental Choices:

- **Catalyst:** A palladium catalyst, such as  $\text{Pd}(\text{PPh}_3)_4$ , is chosen for its high efficiency in forming carbon-carbon bonds. The bulky phosphine ligands are crucial for the stability and catalytic activity of the  $\text{Pd}(0)$  species.
- **Base:** A base like potassium carbonate ( $\text{K}_2\text{CO}_3$ ) is required to activate the boronic acid for transmetalation to the palladium center. It is a moderately strong base, which is often sufficient and helps to avoid side reactions.
- **Solvent System:** A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used. The organic solvent solubilizes the aromatic halide and catalyst, while the aqueous phase dissolves the inorganic base, creating a biphasic system where the reaction efficiently occurs at the interface.
- **Reaction Temperature:** Elevated temperatures (e.g., 80-100 °C) are typically necessary to drive the catalytic cycle forward at a reasonable rate.

## Step-by-Step Methodology

- **Reactor Setup:** To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add **1,5-Dibromo-2,4-difluorobenzene** (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst,  $\text{Pd(PPh}_3)_4$  (0.03 eq).
- **Reaction Execution:** Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
- **Workup and Isolation:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure mono-coupled product.

## Illustrative Workflow Diagram



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Caption: Workflow for a Suzuki-Miyaura mono-coupling reaction.

## Safety, Handling, and Storage

As with any halogenated aromatic compound, proper safety protocols must be strictly followed. While a specific, comprehensive toxicological profile for this exact compound is not fully detailed, data from similar chemicals provides authoritative guidance.

- General Hazards: Combustible material. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]
- Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
- First Aid Measures:
  - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[6][9]
  - Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6][9]
  - Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [6][10]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[6][10]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Commercial Suppliers

**1,5-Dibromo-2,4-difluorobenzene** is available from several reputable chemical suppliers. Purity and available quantities may vary.

Supplier	Purity	Notes
Tokyo Chemical Industry (TCI)	>98.0% (GC)	Available as a white to almost white powder or lump.[5]
Chem-Impex	Varies	Marketed as a building block for organic synthesis, pharmaceuticals, and agrochemicals.[1]
Win-Win chemical CO., Limited	98%	Available in quantities of 1kg, 5kg, 10kg.[11]
Henan Fengda Chemical Co., Ltd	99%	Available in various quantities. [11]
Zhengzhou Alfa Chemical Co.,Ltd	96%	Offers a range of package sizes from 5g to 25kg.[11]

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